molecular formula C16H12O2 B1250597 6-(3-Hydroxyphenyl)-2-naphthol

6-(3-Hydroxyphenyl)-2-naphthol

Cat. No.: B1250597
M. Wt: 236.26 g/mol
InChI Key: VHWBXEUHUQDHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Hydroxy-phenyl)-naphthalen-2-ol is an organic compound that features a naphthalene ring system substituted with a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Hydroxy-phenyl)-naphthalen-2-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs boronic acids or esters and halides in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of 6-(3-Hydroxy-phenyl)-naphthalen-2-ol may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction parameters such as temperature and time, are critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-(3-Hydroxy-phenyl)-naphthalen-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring or the phenyl ring, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

6-(3-Hydroxy-phenyl)-naphthalen-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(3-Hydroxy-phenyl)-naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Hydroxy-phenyl)-naphthalen-2-ol is unique due to the presence of both a naphthalene ring and a hydroxyphenyl group, which confer distinct chemical and physical properties

Properties

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

6-(3-hydroxyphenyl)naphthalen-2-ol

InChI

InChI=1S/C16H12O2/c17-15-3-1-2-11(9-15)12-4-5-14-10-16(18)7-6-13(14)8-12/h1-10,17-18H

InChI Key

VHWBXEUHUQDHDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC3=C(C=C2)C=C(C=C3)O

Synonyms

6-(3-hydroxyphenyl)-2-naphthol

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared by reacting 2-methoxy-6-(3-methoxyphenyl)naphthalene (0.51 g, 1.90 mmol) with pyridinium HCl (6 g) at 190° C. according to method B to yield 0.21 g (47%) of an off white solid: mp 192-194° C.; 1H NMR (DMSO-d6): δ 6.75-6.78 (1H, m), 7.10-7.14 (3H, m), 7.16-7.18 (1H, m), 7.65 (1H, dd, J=1.79 Hz, J=8.57 Hz), 7.75 (1H, d, J=8.77 Hz), 7.84 (1H, d, J=8.77 Hz), 8.01 (1H, d, J=1.59 Hz), 9.51 (1H, s), 9.78, (1H, s); MS (ESI) m/z 235 (M−H)−. Anal. for C16H12O2:
Quantity
0.51 g
Type
reactant
Reaction Step One
Name
pyridinium HCl
Quantity
6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The compound is prepared by reaction of 2-methoxy-6-(3-methoxyphenyl)-naphthalene (51 mg, 0.19 mmol, 1 eq) with boron tribromide (0.6 ml, 0.60 mmol, 3 eq) according to method G. Purification by column chromatography with dichloromethane/methanol 98/2 as the eluent yields the desired product in a yield of 52%, 23 mg.
Quantity
51 mg
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Yield
52%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.